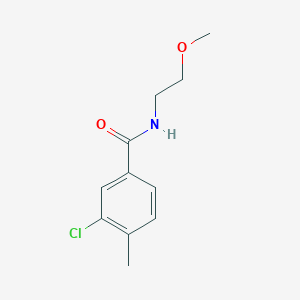
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide is a chemical compound that belongs to the class of amides. It has a molecular formula of C11H14ClNO2 and a molecular weight of 233.69 g/mol. This compound has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
The mechanism of action of 3-chloro-N-(2-methoxyethyl)-4-methylbenzamide is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting specific enzymes and receptors in the body. For example, it has been found to inhibit cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 3-chloro-N-(2-methoxyethyl)-4-methylbenzamide in lab experiments is its potential to exhibit a wide range of biological effects. This compound has been found to exhibit anticancer, anti-inflammatory, and neuroprotective properties, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of 3-chloro-N-(2-methoxyethyl)-4-methylbenzamide. One of the potential areas of research is the development of novel drug candidates based on this compound. It has been found to exhibit promising anticancer and neuroprotective properties, which makes it a valuable starting point for drug discovery. Another area of research is the study of the molecular mechanisms underlying the biological effects of this compound. Further studies are needed to elucidate the exact mechanism of action of 3-chloro-N-(2-methoxyethyl)-4-methylbenzamide and its potential targets in the body. Additionally, the safety and toxicity of this compound need to be further investigated to assess its potential for clinical use.
合成法
The synthesis of 3-chloro-N-(2-methoxyethyl)-4-methylbenzamide can be achieved through a multi-step process. The first step involves the reaction of 4-methylbenzoyl chloride with 2-methoxyethylamine to form N-(2-methoxyethyl)-4-methylbenzamide. This intermediate is then reacted with thionyl chloride and hydrogen chloride to form 3-chloro-N-(2-methoxyethyl)-4-methylbenzamide.
特性
IUPAC Name |
3-chloro-N-(2-methoxyethyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-3-4-9(7-10(8)12)11(14)13-5-6-15-2/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BANPYRULTUKMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclopropylcarbonyl)-4-(4-methoxy-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B4977351.png)
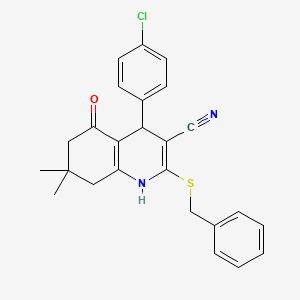
![N-cyclopentyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4977359.png)
![N-(1-{[(4-ethoxyphenyl)amino]carbonyl}-2-methylpropyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B4977362.png)
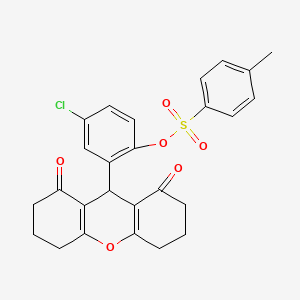
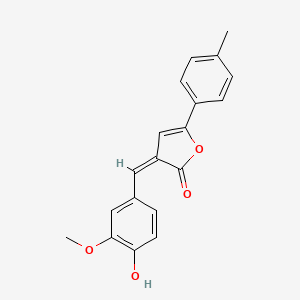
![2-[benzyl(methylsulfonyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B4977376.png)
![N-[4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4977390.png)
![N-[3-(dipropylamino)propyl]-N'-(2-furylmethyl)ethanediamide](/img/structure/B4977395.png)
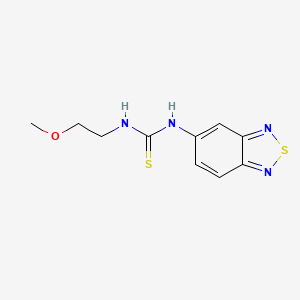
![5-[3-ethoxy-4-(2-phenoxyethoxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4977403.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4977409.png)
![4-chloro-3-{[(2,3-dimethylphenyl)amino]sulfonyl}-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4977410.png)
![4-{[(4-chloro-2-nitrophenyl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4977438.png)